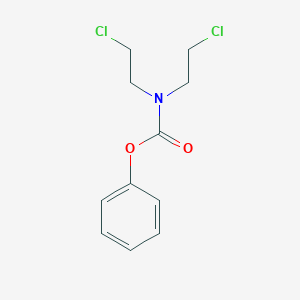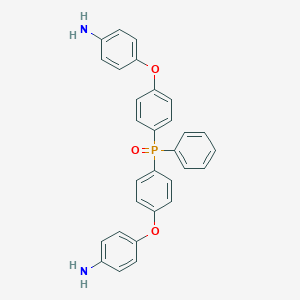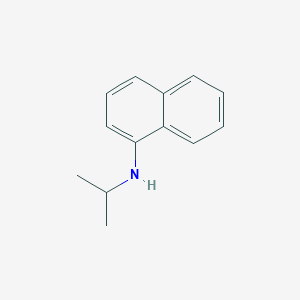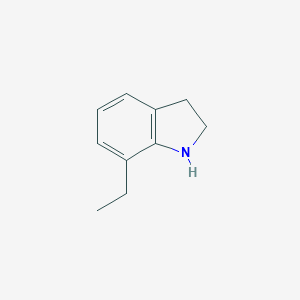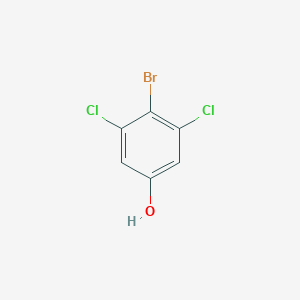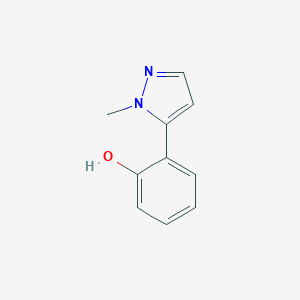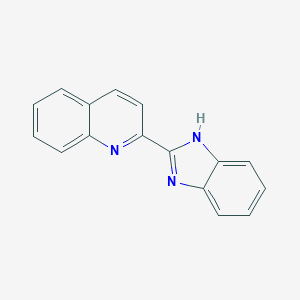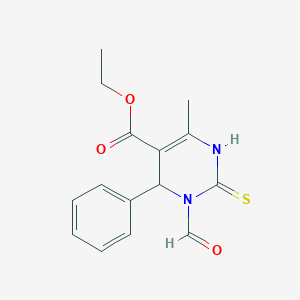
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C15H16N2O3S . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been prepared by the reaction of benzaldehyde, ethyl acetoacetate, and thiourea sulfate . Another study reported the synthesis of a series of similar compounds and evaluated them for their antimicrobial and anticancer potential .
Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Applications De Recherche Scientifique
Ethyl 6-Methyl-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (THPM) Conformational Analysis
- Structural and electronic characterizations of THPM were conducted using X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT). The studies showed that the heterocyclic ring adopts a quasi-boat conformation. This compound exists as a racemic mixture in the crystal structure, with enantiomers oriented to each other via hydrogen bonding, forming an enantio-syndio packing. Most computational bond lengths and angles are well in agreement with experimental data, supporting the pseudo-axial orientation of the C4-aryl substitution (Memarian et al., 2013).
Spectroscopic Characterization and Computational Analysis
Spectroscopic (FT-IR, 1H, and 13C NMR) Characterization and DFT Calculations
- Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was synthesized and characterized. The molecular geometry, vibrational frequencies, and NMR chemical shifts for the molecule were calculated using the B3LYP level of DFT with a 6–311++G(d,p) basis set. The computed vibrational frequencies provided a detailed assignment of molecular vibrations associated with each of the experimental bands observed. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) were also evaluated, showing that DFT/B3LYP level can reproduce the experimental results (Pekparlak et al., 2018).
Synthetic Methodologies and Catalysis
Ionic Liquids Catalyst Approach for Synthesis of Pyrimidine Derivatives
- The catalytic ability of l-proline nitrate in the ionic liquids phase was tested for the synthesis of pyrimidine derivatives. The analysis showed that ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) was presented and identified. The catalytic ability of ionic liquids l-proline nitrate as a catalyst proved to be more than 2.5 times efficient than noncatalysts, demonstrating a significant advancement in the synthesis of these compounds (Cahyana et al., 2022).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to compounds with known antimicrobial and anticancer properties . Additionally, its use as an intermediate in organic synthesis and pharmaceutical production suggests potential applications in the development of new drugs and chemical products .
Propriétés
IUPAC Name |
ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXOSLFEAXZVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379565 |
Source


|
| Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
123044-10-0 |
Source


|
| Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
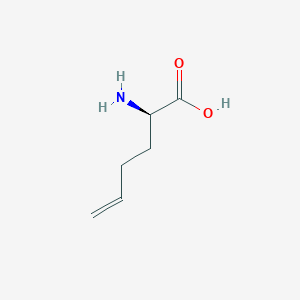
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


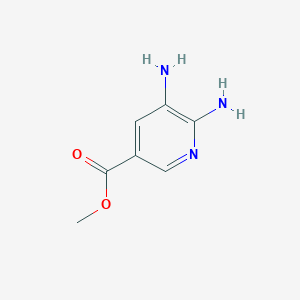
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
